N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core with a sulfanyl group at position 5, connected via a methylene bridge to a carbamoyl-substituted 2,4-dimethylphenyl group. At position 2 of the thiadiazole, a benzamide moiety with a meta-trifluoromethyl substituent is present. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl group contributes to hydrophobic interactions. This structural architecture is common in antimicrobial and anticancer agents due to the thiadiazole ring’s bioisosteric properties .
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-6-7-15(12(2)8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDXKIXTHOQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, amides, and benzamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and composition of the final product. Additionally, the use of environmentally friendly solvents and reagents may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Compound A : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
- Structural Differences :
- The sulfanyl group is linked to a 4-chlorophenylmethyl group instead of a carbamoyl-methyl-2,4-dimethylphenyl chain.
- The benzamide substituent is a para-dimethylsulfamoyl group vs. a meta-trifluoromethyl group.
- The 4-chlorophenyl group may enhance halogen bonding but lacks the carbamoyl moiety’s hydrogen-bonding capability .
Compound B : N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide ()
- Structural Differences: The carbamoyl group is attached to a 4-acetamidophenyl ring, introducing an additional hydrogen-bond donor (NH) and acceptor (O). The benzamide has ortho- and para-methoxy groups instead of a meta-trifluoromethyl group.
- Functional Impact :
Compound C : N-{5-[({[(Furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide ()
- Structural Differences :
- A furan-2-ylmethyl group replaces the 2,4-dimethylphenyl moiety.
- The benzamide has 3,4-dimethoxy substituents.
- Dimethoxy substituents may increase solubility but could sterically hinder binding to flat enzymatic pockets .
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H-NMR :
- Target Compound: Singlet for CF₃ (δ 1.2–1.5 ppm absent; integrated in ¹³C-NMR at ~125 ppm).
- Compound C: Distinct furan proton signals at δ 6.3–7.5 ppm .
Biological Activity
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound featuring a thiadiazole ring and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of diverse functional groups in its molecular structure (C₁₉H₁₆N₄S₄) contributes to its reactivity and interactions within biological systems .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves nucleophilic substitution reactions between thiadiazole derivatives and benzamide derivatives. For example, the reaction of 1,1-dibromomethane with 5-tolyl-1,3,4-thiadiazol-2-thiol in ethanol has been documented as a method for creating related compounds . The structural features of the compound include:
- Thiadiazole Ring : Known for its diverse pharmacological properties.
- Benzamide Moiety : Contributes to the compound's biological activity.
Biological Activities
Research indicates that compounds containing the thiadiazole ring exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens .
- Anticancer Properties : Several studies report promising anticancer activity for thiadiazole derivatives, with some exhibiting GI50 values comparable to standard chemotherapeutic agents like Adriamycin .
- Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties .
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole and acetamide groups | Antimicrobial |
| N-(3-Methylphenyl)-2-(methylsulfanyl)acetamide | Similar thiadiazole structure | Anti-inflammatory |
| 5-(Methylsulfanyl)-1H-pyrazole derivatives | Different heterocyclic ring but similar reactivity | Anticancer |
While specific mechanisms of action for this compound are not fully elucidated due to limited data, related compounds have demonstrated various modes of action. For instance:
- MAO Inhibition : Some thiadiazole derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
- Cytostatic Properties : The cytostatic effects observed in related compounds suggest potential applications in cancer therapy .
Case Studies
- Anticancer Activity Study : A study evaluated several thiadiazole derivatives for their anticancer effects against human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7). Most compounds exhibited significant cytotoxicity with GI50 values comparable to Adriamycin .
- Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives were tested against bacterial strains using agar diffusion methods. Results indicated considerable antimicrobial activity across various tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
